molecular formula C9H17NO B14674592 Hexahydroazocine-5-one, 1-ethyl- CAS No. 37727-90-5

Hexahydroazocine-5-one, 1-ethyl-

Cat. No.: B14674592
CAS No.: 37727-90-5
M. Wt: 155.24 g/mol
InChI Key: BJYGRXJOOASJTR-UHFFFAOYSA-N
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Description

Hexahydroazocine-5-one, 1-ethyl- is a heterocyclic compound with the molecular formula C9H17NO. It is a derivative of azocine, a nitrogen-containing eight-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexahydroazocine-5-one, 1-ethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethylamine with a suitable diketone, followed by cyclization to form the azocine ring. The reaction conditions often require the use of a solvent such as benzene and a catalyst to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of Hexahydroazocine-5-one, 1-ethyl- may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as solvent extraction, purification through distillation, and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Hexahydroazocine-5-one, 1-ethyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the azocine ring .

Scientific Research Applications

Hexahydroazocine-5-one, 1-ethyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Hexahydroazocine-5-one, 1-ethyl- involves its interaction with specific molecular targets. The nitrogen atom in the azocine ring can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hexahydroazocine-5-one, 1-ethyl- is unique due to its eight-membered ring structure, which is less common compared to five- or six-membered rings found in thiazoles and imidazoles.

Properties

CAS No.

37727-90-5

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

1-ethylazocan-5-one

InChI

InChI=1S/C9H17NO/c1-2-10-7-3-5-9(11)6-4-8-10/h2-8H2,1H3

InChI Key

BJYGRXJOOASJTR-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC(=O)CCC1

Origin of Product

United States

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